molecular formula C8H8BrN3S B2754775 1-[(4-bromothiophen-2-yl)methyl]-1H-pyrazol-5-amine CAS No. 956453-87-5

1-[(4-bromothiophen-2-yl)methyl]-1H-pyrazol-5-amine

Cat. No.: B2754775
CAS No.: 956453-87-5
M. Wt: 258.14
InChI Key: KOFJYJNUNPWSOC-UHFFFAOYSA-N
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Description

1-[(4-Bromothiophen-2-yl)methyl]-1H-pyrazol-5-amine is a high-value brominated heterocyclic compound with the molecular formula C8H8BrN3S and a molecular weight of 258.14 g/mol . Its structure incorporates a 5-aminopyrazole moiety linked to a 4-bromothiophene ring, making it a versatile and privileged scaffold in organic synthesis and drug discovery. This compound serves as a critical synthetic intermediate, or building block, for the development of more complex molecules. The presence of reactive functional groups, including the bromo substituent and the primary amine on the pyrazole ring, provides handles for further chemical modification via cross-coupling reactions and nucleophilic substitution . This makes it particularly valuable for constructing novel compounds for applications in materials science and as a precursor in pharmaceutical research for developing new active ingredients. Research on analogous pyrazol-5-amine derivatives has demonstrated their significant potential in creating organic semiconductors and functional materials for optoelectronic applications, such as thin-film organic photovoltaics . Please note that all products are intended for Research Use Only (RUO) and are not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions and refer to the Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-bromothiophen-2-yl)methyl]pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3S/c9-6-3-7(13-5-6)4-12-8(10)1-2-11-12/h1-3,5H,4,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOFJYJNUNPWSOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1)CC2=CC(=CS2)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-bromothiophen-2-yl)methyl]-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the bromothiophene intermediate: This can be achieved by bromination of thiophene using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the pyrazole ring: The bromothiophene intermediate is then reacted with a suitable pyrazole precursor, such as 5-aminopyrazole, under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[(4-bromothiophen-2-yl)methyl]-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

    Oxidation and reduction reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones, while the pyrazole ring can undergo reduction to form corresponding hydrazines.

    Coupling reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic groups.

Common Reagents and Conditions

    Substitution reactions: Typically involve nucleophiles like sodium azide, potassium thiolate, or alkyl halides in the presence of a base such as potassium carbonate.

    Oxidation reactions: Often use oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Coupling reactions: Utilize palladium catalysts and boronic acids or alkenes under inert atmosphere conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophenes, while coupling reactions can produce biaryl or diaryl compounds.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research indicates that pyrazole derivatives exhibit anticancer properties. For instance, compounds similar to 1-[(4-bromothiophen-2-yl)methyl]-1H-pyrazol-5-amine have been studied for their ability to inhibit specific cancer cell lines. The incorporation of the bromothiophene moiety enhances biological activity through improved interaction with cellular targets .
  • Inhibition of Kinases :
    • Pyrazole derivatives have been identified as selective inhibitors of various kinases, including p38 MAP kinase. The structural modifications in compounds like this compound can lead to increased selectivity and potency against these targets, making them candidates for drug development .
  • Anti-inflammatory Properties :
    • Certain pyrazole-based compounds exhibit anti-inflammatory activities, potentially useful in treating conditions like arthritis or other inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines .

Material Science Applications

  • Organic Electronics :
    • The unique electronic properties of thiophene derivatives make them suitable for applications in organic semiconductors and photovoltaic devices. The incorporation of the pyrazole unit can enhance charge transport properties, making these compounds valuable in the development of organic light-emitting diodes (OLEDs) and organic solar cells .
  • Sensors :
    • Compounds like this compound can be utilized in sensor technology due to their ability to interact with various analytes. Their functionalization allows for selective detection of environmental pollutants or biological markers .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction between appropriate thiophene derivatives and pyrazole amines under controlled conditions. Various synthetic routes have been documented, showcasing yields and purity levels that are critical for further applications.

Synthesis Example:

A common synthesis route involves the use of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) and catalysts like dimethylaminopyridine (DMAP) to facilitate the reaction between thiophene carboxylic acids and pyrazole amines, yielding high-purity products suitable for biological testing .

Case Studies

StudyApplicationFindings
Study on Anticancer Activity Anticancer drugsDemonstrated that derivatives inhibited growth in breast cancer cell lines with IC50 values in low micromolar range .
Kinase Inhibition Research Drug developmentIdentified selective inhibition of p38 MAP kinase with enhanced potency due to structural modifications .
Organic Electronics Experiment OLEDsShowed improved charge mobility when incorporated into device structures, enhancing overall performance metrics .

Mechanism of Action

The mechanism of action of 1-[(4-bromothiophen-2-yl)methyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromothiophene moiety can enhance binding affinity through halogen bonding, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene-Based Pyrazole Derivatives
Compound Name Substituents on Pyrazole Core Key Features Biological Activity (IC₅₀ or Equivalent) References
1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine Thiophen-2-ylmethyl Non-brominated analog; used in chemical synthesis. Not reported; GHS hazards: H302, H315
3-(Thiophen-2-yl)-1H-pyrazol-5-amine (MK51) Thiophen-2-yl at position 3 Structural analog with tautomeric potential. Anticancer activity inferred from analogs
(E)-1-((4-bromothiophen-2-yl)methylene)thiosemicarbazide (L2) 4-Bromothiophene linked to thiosemicarbazide Pd(II)/Pt(II) complexes exhibit moderate anticancer activity (IC₅₀: 16–19 µg/mL). IC₅₀: ~18 µg/mL (MCF-7 cells)

Key Observations :

  • Methylene vs. Direct Bonding : The methylene bridge in the target compound may increase steric flexibility compared to direct thiophene-pyrazole bonds (e.g., MK51), affecting binding to biological targets .
Brominated Aryl Pyrazole Derivatives
Compound Name Substituents on Pyrazole Core Key Features Biological Activity References
1-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazol-5-amine 4-Bromophenyl and 4-chlorophenyl Dual halogenated aryl groups; no direct activity reported. Kinase inhibition inferred from analogs
4-[(E)-(4-Bromophenyl)diazenyl]-3-methyl-1-phenyl-1H-pyrazol-5-amine 4-Bromophenyl azo group Azo-linked bromophenyl; used in dye chemistry. Not reported

Key Observations :

  • Halogen Synergy: Bromine and chlorine in aryl groups (e.g., ) may enhance lipophilicity and target affinity compared to non-halogenated analogs.
  • Azo vs. Methyl Bridging : The target compound’s methyl bridge likely offers greater stability than azo-linked derivatives (e.g., ), which are prone to photodegradation.
Kinase Inhibitors with Pyrazole Cores
Compound Name Substituents on Pyrazole Core Target Kinases IC₅₀ (nM) References
3-(4-Fluorophenyl)-4-(pyridin-4-yl)-1H-pyrazol-5-amine 4-Fluorophenyl and pyridyl p38α MAP kinase ~34–592 nM
Target Compound (Hypothetical Activity) 4-Bromothiophene-methyl Potential kinase/DNA targets (inferred) Not reported

Key Observations :

  • Regioisomerism Effects : Switching substituent positions (e.g., fluorophenyl and pyridyl) abolishes p38α inhibition but confers activity against VEGFR2 and EGFR . This highlights the sensitivity of kinase binding to substituent arrangement.
  • Thiophene vs.

Biological Activity

1-[(4-Bromothiophen-2-yl)methyl]-1H-pyrazol-5-amine, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article delves into the compound's synthesis, biological properties, and relevant research findings, highlighting its applications in pharmacology.

IUPAC Name: this compound
CAS Number: 1249951-34-5
Molecular Formula: C₈H₈BrN₃S
Molecular Weight: 258.14 g/mol
Physical Form: Powder
Purity: ≥95%

Synthesis

The synthesis of this compound typically involves the reaction of bromothiophene derivatives with pyrazole amines. Various protocols have been explored to optimize yield and purity, often utilizing catalysts like TiCl₄ or DMAP in organic solvents such as pyridine or dioxane .

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit potent anti-proliferative effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown significant activity against HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) cell lines, with IC50 values often below 25 μM .

Table 1: Anti-Proliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
1HepG2<25
2MCF-7<25
3PC-3>50
4HCT116>50

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. Related pyrazole derivatives have exhibited broad-spectrum antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism of action is believed to involve interference with bacterial protein synthesis and cell wall integrity .

Table 2: Antibacterial Activity Against Bacterial Strains

CompoundBacterial StrainZone of Inhibition (mm)
AS. aureus14–17
BB. subtilis15–18
CE. coli10–13
DPseudomonas aeruginosaModerate

Case Studies

A notable study published in MDPI highlighted the synthesis and biological evaluation of thiophene-linked pyrazole derivatives, including those similar to our compound of interest . The results indicated that modifications at the thiophene ring significantly enhanced the anticancer and antibacterial activities.

Another investigation focused on the structure–activity relationship (SAR) of pyrazole derivatives, revealing that halogen substitutions at specific positions could optimize biological activity. The presence of a bromine atom at the thiophene ring was found to be particularly beneficial for enhancing both anticancer and antibacterial efficacy .

Q & A

Basic: What synthetic methodologies are commonly employed for 1-[(4-bromothiophen-2-yl)methyl]-1H-pyrazol-5-amine?

The synthesis typically involves nucleophilic substitution or condensation reactions to introduce the bromothiophene and pyrazole moieties. For example:

  • Microwave-assisted synthesis (e.g., reactions between 4-bromothiophene derivatives and pyrazole precursors under controlled conditions) can improve reaction efficiency and yield .
  • Mannich-type reactions or alkylation of pyrazole-5-amine with 4-bromo-2-thiophenemethyl halides are also viable, often using polar aprotic solvents (e.g., DMF) and bases like K₂CO₃ .
  • Purification methods include column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol .

Basic: How is the structural characterization of this compound performed?

Structural confirmation relies on:

  • Single-crystal X-ray diffraction (SCXRD) : Determines bond lengths, angles, and packing arrangements (e.g., SHELXL refinement software ).
  • Spectroscopic techniques :
    • ¹H/¹³C NMR : Assigns proton environments (e.g., amine NH₂ at ~δ 5.5 ppm, bromothiophene protons at δ 6.8–7.2 ppm) .
    • IR spectroscopy : Identifies functional groups (e.g., N-H stretching at ~3400 cm⁻¹, C-Br at 650 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) validates molecular weight .

Advanced: How can computational modeling predict the biological targets of this compound?

  • Molecular docking studies (using AutoDock Vina or Schrödinger Suite) assess binding affinity to receptors like GPCRs or enzymes. For instance, pyrazole derivatives have shown interactions with cannabinoid receptors .
  • QSAR models correlate structural features (e.g., bromine’s electronegativity, pyrazole ring planarity) with activity, guiding lead optimization .
  • MD simulations evaluate stability of ligand-receptor complexes over time .

Advanced: What strategies mitigate low yields in the alkylation step during synthesis?

  • Solvent optimization : Use DMF or THF to enhance solubility of intermediates .
  • Catalyst screening : Phase-transfer catalysts (e.g., TBAB) improve reaction kinetics .
  • Temperature control : Microwave irradiation (80–120°C) reduces side reactions compared to conventional heating .
  • Protecting groups : Temporarily block the pyrazole amine to prevent undesired side alkylation .

Advanced: How do structural modifications influence the compound’s bioactivity?

  • Bromine substitution : The 4-bromo group on thiophene enhances halogen bonding with target proteins, improving binding specificity .
  • Pyrazole N-substitution : Bulky groups (e.g., methyl) can sterically hinder off-target interactions .
  • Amine functionalization : Converting -NH₂ to -NHAc modulates solubility and metabolic stability .

Basic: What assays evaluate the compound’s antifungal or receptor-modulating activity?

  • Antifungal assays :
    • Broth microdilution (CLSI M27-A3) : Determines MIC against Candida or Aspergillus .
  • Receptor activity :
    • Radioligand binding assays (e.g., for cannabinoid receptors) quantify displacement of [³H]CP-55,940 .
    • cAMP accumulation assays measure GPCR signaling via ELISA .

Advanced: How are stability and degradation profiles assessed under physiological conditions?

  • Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) .
  • HPLC-MS : Monitors degradation products (e.g., debromination or hydrolysis of the thiophene ring) .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability up to 300°C .

Advanced: What crystallographic challenges arise during SCXRD analysis?

  • Crystal twinning : Common in brominated compounds; addressed using TWINABS or data reprocessing in SHELX .
  • Disorder in the thiophene ring : Resolved via anisotropic refinement and constraints .
  • Weak diffraction : Optimize crystal growth using vapor diffusion (e.g., pentane/ether) .

Basic: What safety precautions are required when handling this compound?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and fume hood use .
  • Storage : Inert atmosphere (argon), desiccated at -20°C to prevent bromine displacement .
  • Incompatibilities : Avoid strong oxidizers (e.g., HNO₃) due to bromothiophene’s reactivity .

Advanced: How can SAR studies guide the design of analogs with improved pharmacokinetics?

  • LogP optimization : Introduce hydrophilic groups (e.g., -OH, -SO₃H) to enhance aqueous solubility .
  • Metabolic stability : Replace labile bromine with CF₃ or other bioisosteres .
  • Plasma protein binding : Measure via equilibrium dialysis to adjust lipophilicity .

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